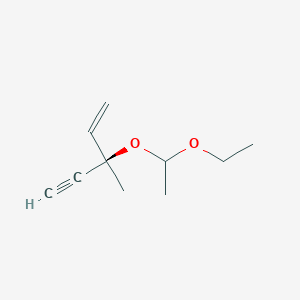
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is an organic compound with a complex structure that includes an ethoxyethoxy group, a methyl group, and a pent-1-en-4-yne backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of ethyl vinyl ether and a suitable base to form the ethoxyethoxy group, followed by the addition of a methyl group and the formation of the alkyne through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne involves its interaction with specific molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the alkyne functionality can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-ethoxyethoxy)-2-methylbutan-1-ol: This compound has a similar ethoxyethoxy group but differs in the backbone structure.
(3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester: This compound contains an ethoxyethoxy group and a phenyl ring, making it structurally related.
Uniqueness
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is unique due to its combination of an ethoxyethoxy group, a methyl group, and an alkyne functionality
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne |
InChI |
InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3/t9?,10-/m0/s1 |
Clave InChI |
NSVFPEGYFRAXRT-AXDSSHIGSA-N |
SMILES isomérico |
CCOC(C)O[C@](C)(C=C)C#C |
SMILES canónico |
CCOC(C)OC(C)(C=C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
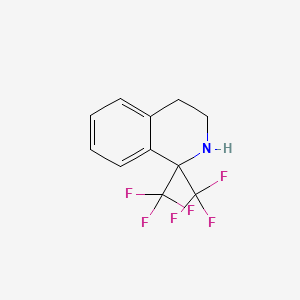

![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
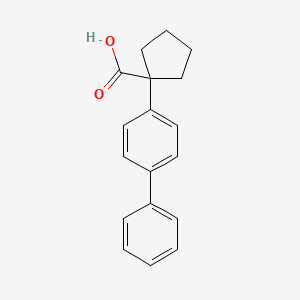
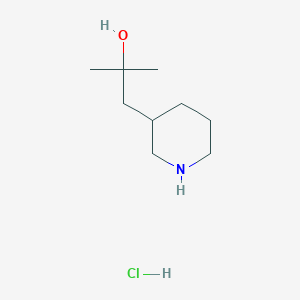


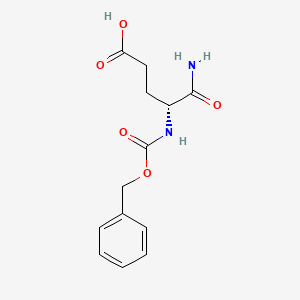
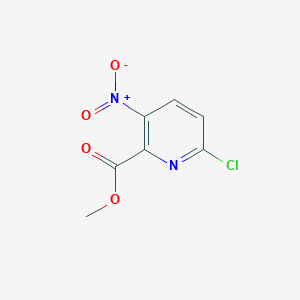


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
